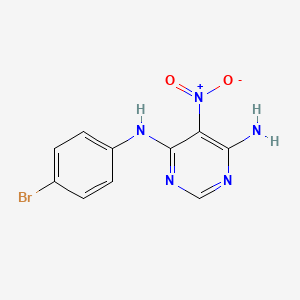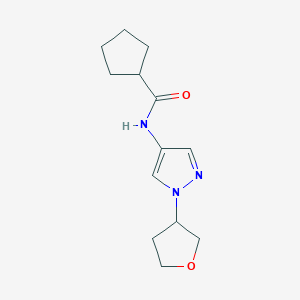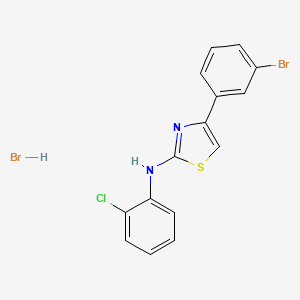
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Terbutaline sulfate, which is a selective β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). However,
Mechanism of Action
The mechanism of action of Terbutaline sulfate involves the selective activation of β2-adrenergic receptors. When Terbutaline sulfate binds to the β2-adrenergic receptors, it activates a signaling pathway that leads to the relaxation of smooth muscles in the airways. This property of Terbutaline sulfate makes it an effective bronchodilator, which is used in the treatment of asthma and COPD.
Biochemical and Physiological Effects:
Terbutaline sulfate has various biochemical and physiological effects on the body. One of the most significant effects of Terbutaline sulfate is its ability to relax smooth muscles in the airways, which leads to bronchodilation. This property of Terbutaline sulfate makes it an effective treatment for asthma and COPD. Terbutaline sulfate also has other effects on the body, such as increasing heart rate, increasing blood pressure, and increasing glucose levels.
Advantages and Limitations for Lab Experiments
Terbutaline sulfate has several advantages and limitations for lab experiments. One of the advantages of Terbutaline sulfate is its selectivity for β2-adrenergic receptors, which makes it an ideal tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation. However, one of the limitations of Terbutaline sulfate is its potential side effects, such as increasing heart rate and blood pressure, which may interfere with the results of some lab experiments.
Future Directions
There are several future directions for the scientific research on Terbutaline sulfate. One of the future directions is to study the molecular mechanisms of β2-adrenergic receptor activation by Terbutaline sulfate. Another future direction is to study the effects of Terbutaline sulfate on other physiological systems, such as the nervous system and the immune system. Additionally, future research could focus on developing new and more effective β2-adrenergic receptor agonists based on the structure of Terbutaline sulfate.
Synthesis Methods
Terbutaline sulfate is synthesized through a series of chemical reactions that involve the starting materials, 4-tert-butylphenol, epichlorohydrin, isopropanolamine, and hydrochloric acid. The synthesis process involves the reaction of 4-tert-butylphenol with epichlorohydrin to form 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)propan-2-ol. This intermediate product is then reacted with isopropanolamine to form 1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol. Finally, the product is treated with hydrochloric acid to form Terbutaline sulfate.
Scientific Research Applications
Terbutaline sulfate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of Terbutaline sulfate is in the field of pharmacology, where it is used to study the mechanism of action of β2-adrenergic receptor agonists. Terbutaline sulfate is a selective β2-adrenergic receptor agonist, which means that it selectively activates the β2-adrenergic receptors and not the β1-adrenergic receptors. This property of Terbutaline sulfate makes it an ideal tool for studying the physiological and biochemical effects of β2-adrenergic receptor activation.
properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3.ClH/c1-14(2)19-12-16(20)13-21-10-11-22-17-8-6-15(7-9-17)18(3,4)5;/h6-9,14,16,19-20H,10-13H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRMATUOFZSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COCCOC1=CC=C(C=C1)C(C)(C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(Tert-butyl)phenoxy)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropyl)but-2-ynamide](/img/structure/B2812146.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2812149.png)

![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2812155.png)
![N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2812156.png)


![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)

